molecular formula C17H19NO4 B4874270 N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-3-YL)OXY)ACETAMIDE

N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-3-YL)OXY)ACETAMIDE

Cat. No.: B4874270
M. Wt: 301.34 g/mol
InChI Key: DBIUEHJDYFPSIL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-yl with N,N-dimethylacetamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events . The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

N,N-dimethyl-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-18(2)16(19)10-21-11-7-8-13-12-5-3-4-6-14(12)17(20)22-15(13)9-11/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIUEHJDYFPSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-3-YL)OXY)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-3-YL)OXY)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-3-YL)OXY)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-3-YL)OXY)ACETAMIDE
Reactant of Route 5
N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-3-YL)OXY)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-3-YL)OXY)ACETAMIDE

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